molecular formula C13H20O3 B14162982 Fecatetraene-10 CAS No. 108670-78-6

Fecatetraene-10

Cat. No.: B14162982
CAS No.: 108670-78-6
M. Wt: 224.30 g/mol
InChI Key: BYZCTZPRJUIUHG-BYFNFPHLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fecatetraene-10 (CAS No. 127128-50-1) is a mutagenic compound with the molecular formula C₁₃H₂₀O₃ . It belongs to the class of fecal mutagens, which are implicated in colorectal cancer risk due to their ability to induce oxidative DNA damage . Structurally, it features a conjugated tetraene system (four double bonds) linked to an enol ether oxygen, a configuration critical for its biological activity . Unlike its higher homologs (e.g., fecapentaene-12), the reduced number of conjugated double bonds in this compound correlates with diminished mutagenic potency .

Properties

CAS No.

108670-78-6

Molecular Formula

C13H20O3

Molecular Weight

224.30 g/mol

IUPAC Name

3-[(1E,3E,5E,7E)-deca-1,3,5,7-tetraenoxy]propane-1,2-diol

InChI

InChI=1S/C13H20O3/c1-2-3-4-5-6-7-8-9-10-16-12-13(15)11-14/h3-10,13-15H,2,11-12H2,1H3/b4-3+,6-5+,8-7+,10-9+

InChI Key

BYZCTZPRJUIUHG-BYFNFPHLSA-N

Isomeric SMILES

CC/C=C/C=C/C=C/C=C/OCC(CO)O

Canonical SMILES

CCC=CC=CC=CC=COCC(CO)O

Origin of Product

United States

Scientific Research Applications

Fecatetraene-10 has potential applications in several scientific research fields, including chemistry, biology, medicine, and industry. Its unique chemical properties make it a valuable compound for studying reaction mechanisms, developing new synthetic methodologies, and exploring its potential biological activities. specific details on its applications in these fields are not extensively documented.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Differences

The mutagenic activity of fecapolyenes is highly dependent on the length of the conjugated double-bond system and the presence of an enol ether oxygen. Below is a comparative analysis of fecatetraene-10 and related compounds:

Compound Name Molecular Formula Conjugated Double Bonds Mutagenic Potency Rank Key Structural Features
Fecapentaene-12 Not provided* 5 1 (Highest) Conjugated pentaene, enol ether oxygen
Fecahexaene-14 Not provided* 6 2 Conjugated hexaene, enol ether oxygen
This compound C₁₃H₂₀O₃ 4 3 Conjugated tetraene, enol ether oxygen
Hydroxy Aldehyde Not provided* Not applicable 4 (Lowest) Lacks conjugated system; aldehyde group

Key Findings :

  • Mutagenic Potency : The ranking fecapentaene-12 > fecahexaene-14 > this compound > hydroxy aldehyde highlights that mutagenicity increases with the number of conjugated double bonds .
  • Structural Determinants: The enol ether oxygen is essential for mutagenic activity across all compounds . The glycerol moiety and terminal carbon chain length (e.g., C13 vs. C17) have negligible impact on mutagenicity .
Mechanistic Insights
  • This compound’s reduced mutagenicity compared to fecapentaene-12 is attributed to its shorter conjugated system , which limits its ability to stabilize reactive oxygen species (ROS) or interact with DNA intercalation sites .
  • In contrast, hydroxy aldehyde, lacking a conjugated system, exhibits minimal mutagenicity due to insufficient redox cycling capacity .
Mutagenicity Assays
  • Ames Test : this compound showed 50–60% lower mutagenic activity than fecapentaene-12 in Salmonella typhimurium strains sensitive to oxidant-mediated mutagenicity .
  • Structure-Activity Relationship (SAR) :
    • Reduction of conjugated double bonds from 5 (fecapentaene-12) to 4 (this compound) decreases mutagenicity by disrupting electron delocalization, a critical factor in ROS generation .
Pharmacological and Toxicological Data
  • Biological Relevance: These compounds are endogenous to the human gut, with fecal concentrations correlating with colorectal cancer risk in epidemiological studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.